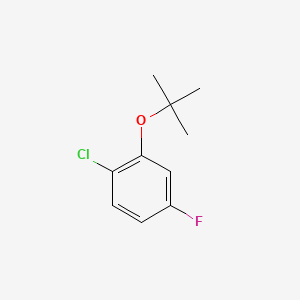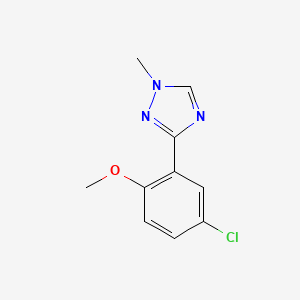
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone is a chemical compound that features a bromine and fluorine-substituted phenyl ring attached to a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is first protected with a Boc group to prevent unwanted reactions during subsequent steps.
Attachment of the Phenyl Ring: The bromine and fluorine-substituted phenyl ring is then attached to the piperidine moiety through a carbonyl linkage.
Final Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the piperidine moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols.
Applications De Recherche Scientifique
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, while the Boc-protected piperidine moiety can modulate the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-6-fluorophenyl)(4-methoxy-1-piperidinyl)methanone
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a Boc-protected piperidine moiety. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C17H21BrFNO3 |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
tert-butyl 4-(2-bromo-6-fluorobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-9-7-11(8-10-20)15(21)14-12(18)5-4-6-13(14)19/h4-6,11H,7-10H2,1-3H3 |
Clé InChI |
ZMYIXGYQOSHUCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=C2Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
